molecular formula C10H15NO B15177289 N,N-Diethylbenzenamine N-oxide CAS No. 826-42-6

N,N-Diethylbenzenamine N-oxide

Cat. No.: B15177289
CAS No.: 826-42-6
M. Wt: 165.23 g/mol
InChI Key: VHLGRKTXILMMPF-UHFFFAOYSA-N
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Description

N,N-Diethylbenzenamine N-oxide is an organic compound characterized by the presence of an N-oxide functional group attached to a diethylbenzenamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Diethylbenzenamine N-oxide can be synthesized through the oxidation of N,N-diethylbenzenamine. Common oxidizing agents used for this transformation include hydrogen peroxide, peracids such as meta-chloroperoxybenzoic acid, and sodium perborate. The reaction typically proceeds under mild conditions, often at room temperature or slightly elevated temperatures, and can be carried out in various solvents such as methanol or acetic acid .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. Catalysts such as titanium silicalite can be employed to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions: N,N-Diethylbenzenamine N-oxide undergoes several types of chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized species.

    Reduction: The N-oxide group can be reduced back to the corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, meta-chloroperoxybenzoic acid, sodium perborate.

    Reduction: Catalytic hydrogenation or the use of reducing agents such as zinc and acetic acid.

    Substitution: Electrophilic reagents such as halogens or nitrating agents.

Major Products:

    Oxidation: Further oxidized derivatives.

    Reduction: N,N-Diethylbenzenamine.

    Substitution: Substituted N,N-Diethylbenzenamine N-oxides.

Scientific Research Applications

N,N-Diethylbenzenamine N-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Diethylbenzenamine N-oxide involves its ability to undergo redox reactions. The N-oxide group can participate in electron transfer processes, making it a useful intermediate in various chemical transformations. In biological systems, it can be reduced by enzymes, leading to the release of active species that can interact with molecular targets .

Comparison with Similar Compounds

  • N,N-Dimethylbenzenamine N-oxide
  • N,N-Diethylbenzenamine
  • N,N-Dimethylbenzenamine

Comparison: N,N-Diethylbenzenamine N-oxide is unique due to the presence of the N-oxide functional group, which imparts distinct chemical reactivity compared to its non-oxidized counterparts. The N-oxide group enhances its ability to participate in redox reactions and can influence its biological activity .

Properties

CAS No.

826-42-6

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

N,N-diethylbenzeneamine oxide

InChI

InChI=1S/C10H15NO/c1-3-11(12,4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3

InChI Key

VHLGRKTXILMMPF-UHFFFAOYSA-N

Canonical SMILES

CC[N+](CC)(C1=CC=CC=C1)[O-]

Origin of Product

United States

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